6-Bromobenzo[d]isoxazole-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H3BrN2O |
|---|---|
Molecular Weight |
223.03 g/mol |
IUPAC Name |
6-bromo-1,2-benzoxazole-3-carbonitrile |
InChI |
InChI=1S/C8H3BrN2O/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H |
InChI Key |
XNSKXVTXELDYHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)ON=C2C#N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromobenzo D Isoxazole 3 Carbonitrile
Strategic Approaches to Benzo[d]isoxazole Ring System Construction
The assembly of the benzo[d]isoxazole ring system is a critical aspect of the synthesis of the target compound. Chemists have developed several robust methods, including cyclization reactions to form the isoxazole (B147169) part of the molecule and annulation strategies to fuse the benzene (B151609) ring.
The formation of the isoxazole ring is often the key step in the synthesis of benzo[d]isoxazoles. These reactions typically involve an intramolecular cyclization of a suitably substituted aromatic precursor.
One of the most common methods is the electrophilic cyclization of oximes . This process involves the formation of an oxime from a substituted salicylaldehyde (B1680747), which then undergoes cyclization. The reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl), iodine (I2), or bromine (Br2) under mild conditions is a powerful tool for constructing substituted isoxazoles. nih.govorganic-chemistry.orgresearchgate.net This general methodology can be adapted for benzo-fused systems. For instance, the cyclization of an oxime dianion with diethyl oxalate (B1200264) can yield isoxazole-5-carboxylates after dehydration. researchgate.net
Another significant strategy is the [3+2] cycloaddition of nitrile oxides with a suitable dipolarophile. patsnap.com This method is highly versatile for creating a wide array of isoxazole derivatives. pharmaffiliates.com In the context of benzo[d]isoxazoles, an intramolecular version of this reaction, where the nitrile oxide and the dipolarophile are part of the same molecule, can be a powerful strategy for ring closure. biosynth.com
Condensation reactions also provide a viable route. For example, the condensation of β-alkoxyvinyl trichloromethyl ketones with hydroxylamine (B1172632) can lead to the formation of the isoxazole ring. patsnap.com
| Cyclization Method | Key Intermediates/Reactants | General Features |
|---|---|---|
| Electrophilic Cyclization of Oximes | Substituted salicylaldehyde oximes, 2-alkyn-1-one O-methyl oximes | Mild reaction conditions, high yields, versatile for various substitutions. nih.govorganic-chemistry.orgresearchgate.net |
| [3+2] Cycloaddition | Nitrile oxides and alkynes/alkenes | High regioselectivity, often catalyzed by copper(I). patsnap.com |
| Condensation Reactions | β-dicarbonyl compounds (or equivalents) and hydroxylamine | Versatile for creating substituted isoxazoles. patsnap.com |
Annulation strategies involve the construction of the benzene ring onto a pre-existing isoxazole framework. While less common than the alternative, transition-metal-catalyzed reactions have emerged as a powerful tool for such transformations.
A notable example is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. rsc.orgresearchgate.net This method activates the C-H bonds ortho to the phenol-derived O-N bond, enabling the construction of the benzo[d]isoxazole ring system. rsc.orgresearchgate.net This approach is significant as it allows for the simultaneous formation of a C-C and a C=N bond. rsc.orgresearchgate.net
Rhodium(III)-catalyzed annulation reactions have also been developed for the synthesis of various fused heterocyclic systems and can be applied to the formation of benzo-fused nitrogen heterocycles. rsc.org These catalytic methods offer high efficiency and functional group tolerance.
Targeted Synthesis of 6-Bromobenzo[d]isoxazole-3-carbonitrile
The targeted synthesis of this compound requires careful selection of starting materials that either already contain the necessary bromo and nitrile functionalities or can be easily converted to them during the synthetic sequence.
The rational design of the synthesis of this compound hinges on the strategic choice of precursors. Two main classes of starting materials are particularly relevant.
The first class includes substituted salicylaldehydes , such as 5-Bromo-2-hydroxybenzaldehyde. biosynth.comsigmaaldrich.com This commercially available compound provides the benzene ring with the correct bromine substitution pattern and a hydroxyl group ortho to an aldehyde, which is primed for conversion into the isoxazole ring. The synthesis of this precursor can be achieved through the bromination of salicylaldehyde or by formylation of a brominated phenol. tandfonline.com
The second class of precursors are substituted benzonitriles , for instance, 4-Bromo-2-fluorobenzonitrile. pharmaffiliates.comguidechem.comchemicalbook.comnih.gov This precursor contains both the bromo and nitrile groups in the desired positions. The fluorine atom at the 2-position acts as a good leaving group for a nucleophilic aromatic substitution reaction with a reagent like hydroxylamine to form the isoxazole ring. ossila.com
| Precursor | CAS Number | Key Features for Synthesis |
|---|---|---|
| 5-Bromo-2-hydroxybenzaldehyde | 1761-61-1 | Contains the bromo-substituted benzene ring and ortho-hydroxyaldehyde functionality for isoxazole ring formation. sigmaaldrich.com |
| 4-Bromo-2-fluorobenzonitrile | 105942-08-3 | Features the target bromo and carbonitrile groups, with a fluoro leaving group for cyclization. pharmaffiliates.comguidechem.comchemicalbook.comnih.gov |
Multi-step synthesis provides a controlled, sequential approach to construct complex molecules like this compound. A plausible multi-step route starting from 5-Bromo-2-hydroxybenzaldehyde would involve:
Oximation: Reaction of 5-Bromo-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form 5-bromosalicylaldehyde (B98134) oxime.
Cyclization: The resulting oxime can then undergo intramolecular cyclization. This can be achieved through dehydration or oxidative methods to close the isoxazole ring.
Formation of the Nitrile Group: The carbon atom at the 3-position, originating from the aldehyde, needs to be converted into a nitrile. This can be a challenging transformation and might involve several steps, such as conversion to an intermediate that can be readily displaced by a cyanide source.
Alternatively, a more convergent multi-step synthesis could start from a precursor that already contains a group at the 3-position that is easily converted to a nitrile. The synthesis of related benzo[d]isoxazole-3-carboxylic acid derivatives often involves a five-step sequence that includes esterification, carbonation, ring-forming condensation, hydrolysis, and amide condensation. nih.gov A similar strategy could be adapted where the final step is the dehydration of an amide to a nitrile.
One-pot reactions offer an efficient and atom-economical approach to the synthesis of complex molecules by combining multiple reaction steps in a single vessel. For the synthesis of this compound, a one-pot protocol could be envisioned starting from a precursor like 4-Bromo-2-halobenzonitrile.
Such a reaction would likely involve the nucleophilic attack of hydroxylamine on the carbon bearing the halogen, followed by an intramolecular cyclization onto the nitrile group. This would directly furnish the desired benzo[d]isoxazole ring system with the nitrile at the 3-position. The efficiency of such one-pot syntheses can often be enhanced by microwave irradiation, which can significantly reduce reaction times and improve yields. organic-chemistry.org
Multi-component reactions are a cornerstone of one-pot synthesis. tandfonline.com The one-pot, three-component reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride is a well-established method for synthesizing isoxazole derivatives. researchgate.nettandfonline.combohrium.com Adapting this to a benzo-fused system could provide a rapid entry to the target molecule or its close analogues. connectjournals.comnih.gov
Catalytic Methods in Benzisoxazole Synthesis
The formation of the benzisoxazole ring system is often achieved through cyclization reactions, which can be facilitated by various catalytic systems. These catalysts play a crucial role in enhancing reaction rates, improving yields, and controlling selectivity.
Transition Metal-Catalyzed Cyclizations
Transition metals, particularly palladium, are widely used to catalyze the formation of heterocyclic compounds. rsc.orgresearchgate.net For benzisoxazoles, palladium-catalyzed methods often involve C-H activation and annulation strategies. rsc.orgresearchgate.netthieme-connect.com For instance, a reported palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes allows for the construction of the C-C and C=N bonds necessary for the 1,2-benzisoxazole (B1199462) ring. rsc.orgresearchgate.net Copper salts have also been employed to catalyze the cyclization of Z-isomers of certain oximes under mild conditions, offering an alternative to more expensive palladium catalysts. chim.itresearchgate.net While these methods are effective for a range of substituted benzisoxazoles, their application to precursors of this compound is not specifically described.
Lewis Acid Catalysis (e.g., AuCl3, SnII-Mont K10, In(OTf)3)
Lewis acids are known to promote various organic transformations, including the synthesis of isoxazole derivatives. nih.gov Gold(III) chloride (AuCl3) has been shown to be an effective catalyst for the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles. thieme-connect.com This reaction proceeds via π-activation of the alkyne by the gold catalyst, followed by a 5-endo-dig cyclization. thieme-connect.com While this demonstrates the utility of AuCl3 in forming the isoxazole ring, specific examples leading to the 6-bromo-3-carbonitrile substitution pattern on a benzisoxazole core are not provided in the literature. Other Lewis acids have been explored for isoxazole synthesis, but their effectiveness can be highly dependent on the specific substrates and reaction conditions. nih.gov
Heterogeneous Catalysis Systems
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. nih.gov Materials like ionic liquid gels have been developed as reusable Brønsted acid catalysts for the synthesis of benzoxazoles and related heterocycles under solvent-free conditions. nih.gov While these systems show promise for environmentally benign synthesis, their catalytic activity for the specific intramolecular cyclization required for this compound has not been documented.
Optimization of Reaction Conditions and Yields
The efficiency and yield of any synthetic route are highly dependent on the optimization of various reaction parameters. For the synthesis of benzisoxazoles, solvent, temperature, and pressure are critical factors.
Solvent Effects and Reaction Media
The choice of solvent can significantly influence the outcome of a chemical reaction, affecting solubility, reaction rates, and even the reaction pathway. In the synthesis of benzisoxazoles via [3+2] cycloaddition, polar aprotic solvents are often employed. nih.gov However, some modern approaches utilize solvent-free conditions, which can simplify purification and reduce environmental impact. nih.gov Studies on Lewis acid-catalyzed isoxazole synthesis have shown that solvents like DMAc (dimethylacetamide) can be superior to others such as DMSO or DMF for certain cycloaddition reactions. nih.gov The optimal solvent for a catalytic synthesis of this compound would need to be determined experimentally.
Temperature and Pressure Influence
Temperature is a key parameter in controlling reaction kinetics. Many traditional methods for benzisoxazole synthesis require high temperatures. nih.gov However, catalytic approaches often allow for milder reaction conditions. For example, some palladium-catalyzed reactions proceed at moderate heat, while certain copper-catalyzed cyclizations can occur at room temperature. chim.itresearchgate.net Conversely, elevating the temperature in some catalytic systems can lead to decreased yields due to side reactions or catalyst decomposition. nih.gov High-pressure conditions are not commonly reported for the fundamental cyclization step in benzisoxazole synthesis, although specific transformations of the substituents might require them. Without specific experimental data for this compound, any discussion on the precise effects of temperature and pressure remains speculative.
Reagent Stoichiometry and Addition Sequences
The precise control of reagent stoichiometry and the order of addition are paramount for maximizing the yield and purity of this compound, while minimizing the formation of side products. A plausible and widely utilized synthetic pathway commences with 5-Bromo-2-hydroxybenzaldehyde. The transformation into the final product can be conceptualized in two primary stages: the formation of an oxime intermediate and its subsequent conversion to the target nitrile through cyclization.
Stage 1: Oximation of 5-Bromo-2-hydroxybenzaldehyde
The initial step is the reaction of 5-Bromo-2-hydroxybenzaldehyde with hydroxylamine. This reaction forms the corresponding aldoxime.
Reagent Stoichiometry: For this conversion, hydroxylamine hydrochloride is typically used in a slight molar excess to ensure the complete conversion of the aldehyde. A base, such as sodium carbonate or triethylamine, is added in at least an equimolar amount to the hydroxylamine hydrochloride to liberate the free hydroxylamine. nih.gov
Interactive Data Table: Reagent Stoichiometry for Oximation
| Reagent | Molar Ratio (relative to aldehyde) | Purpose |
| 5-Bromo-2-hydroxybenzaldehyde | 1.0 | Starting Material |
| Hydroxylamine Hydrochloride | 1.1 - 1.2 | Oximation Agent |
| Sodium Carbonate | 1.0 - 1.1 | Base to neutralize HCl |
Addition Sequence: In a typical procedure, the 5-Bromo-2-hydroxybenzaldehyde is first dissolved in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water. Subsequently, the hydroxylamine hydrochloride and the base are added. The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion. The order of addition of the hydroxylamine and the base is generally not critical, but they are often added sequentially to the solution of the aldehyde.
Stage 2: Cyclization and Dehydration to this compound
The second stage involves the intramolecular cyclization of the 5-Bromo-2-hydroxybenzaldehyde oxime and dehydration of the oxime functional group to a nitrile. This transformation can often be achieved in a single step using a dehydrating agent.
Reagent Stoichiometry: A significant molar excess of the dehydrating agent is commonly employed to ensure the reaction proceeds to completion. Acetic anhydride (B1165640) is a frequently used reagent for this type of transformation.
Interactive Data Table: Reagent Stoichiometry for Cyclization and Dehydration
| Reagent | Molar Ratio (relative to oxime) | Purpose |
| 5-Bromo-2-hydroxybenzaldehyde oxime | 1.0 | Substrate |
| Acetic Anhydride | 3.0 - 5.0 | Dehydrating and Cyclizing Agent |
Addition Sequence: The 5-Bromo-2-hydroxybenzaldehyde oxime is typically suspended or dissolved in the dehydrating agent, such as acetic anhydride. The reaction is often performed at elevated temperatures, for instance, by heating the mixture to reflux. The slow addition of the oxime to the hot dehydrating agent can sometimes be beneficial for controlling the reaction rate and minimizing potential side reactions. After the reaction is complete, the excess dehydrating agent is typically removed under reduced pressure or quenched by the careful addition of water.
The careful orchestration of these stoichiometric ratios and addition sequences is a fundamental aspect of the successful synthesis of this compound, ensuring both high yield and purity of the final product.
Reactivity and Transformation Pathways of 6 Bromobenzo D Isoxazole 3 Carbonitrile
Halogen-Directed Reactivity at Position 6
The bromine atom on the benzene (B151609) ring of the benzo[d]isoxazole core is a key functional group that allows for further molecular elaboration. Its susceptibility to displacement by nucleophiles and its ability to participate in organometallic catalytic cycles make it a versatile handle for introducing new substituents and building molecular complexity.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. In the context of 6-Bromobenzo[d]isoxazole-3-carbonitrile, the electron-withdrawing nature of the isoxazole (B147169) ring and the cyano group can activate the aromatic system towards nucleophilic attack, facilitating the displacement of the bromide leaving group.
In a direct nucleophilic displacement reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the substitution of the bromine atom. This process is a type of addition-elimination reaction. The reactivity of the substrate in SNAr reactions is enhanced by the presence of electron-withdrawing groups, which help to stabilize the negatively charged intermediate formed during the reaction. For the reaction to proceed, the nucleophile attacks the aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex. The leaving group is then expelled, and the aromaticity of the ring is restored.
Research has shown that related bromo-substituted heterocyclic compounds can undergo nucleophilic substitution. For instance, studies on bromobenzo-bis-thiadiazoles have demonstrated their reactivity towards various nucleophiles, although in some cases, the compounds were found to be resistant to O-nucleophiles. nih.gov The success of direct nucleophilic displacement on this compound would similarly depend on the nature of the nucleophile and the reaction conditions employed.
The hallmark of many SNAr reactions is the formation of a Meisenheimer complex, which is a reaction adduct between an electron-poor arene and a nucleophile. wikipedia.org These complexes are reactive intermediates in nucleophilic aromatic substitution. wikipedia.orgmdpi.com The stability of the Meisenheimer complex is a key factor in determining the reaction pathway. For SNAr reactions that proceed through a stepwise mechanism, this intermediate is a discrete species. nih.gov
The formation of a stable Meisenheimer complex is favored by the presence of strong electron-withdrawing groups on the aromatic ring. youtube.com In the case of this compound, the isoxazole ring and the nitrile group contribute to the electron deficiency of the benzene ring, thereby facilitating the attack by a nucleophile and the formation of the intermediate complex. While some SNAr reactions are now understood to proceed through a concerted mechanism without a discrete intermediate, the classical stepwise pathway via a Meisenheimer complex remains a crucial concept for understanding the reactivity of many electron-deficient aromatic halides. nih.govnih.gov
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C6 position of this compound serves as an excellent handle for such transformations, particularly with palladium catalysts.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their derivatives. mdpi.comresearchgate.net
For this compound, a Suzuki-Miyaura coupling would involve its reaction with an organoboronic acid or ester to introduce a new aryl, heteroaryl, vinyl, or alkyl group at the C6 position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
Table 1: Illustrative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Arylboronic Acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 6-Arylbenzo[d]isoxazole-3-carbonitrile |
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov
In the context of this compound, a Sonogashira coupling would enable the introduction of an alkynyl substituent at the C6 position. This transformation is valuable for the synthesis of compounds with extended conjugation and linear rigidity, which are of interest in materials science and medicinal chemistry. nih.gov The reaction mechanism generally involves a palladium catalytic cycle, similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a key copper acetylide intermediate.
Table 2: Illustrative Sonogashira Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |
| This compound | Terminal Alkyne | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 6-Alkynylbenzo[d]isoxazole-3-carbonitrile |
Transition Metal-Catalyzed Cross-Coupling Reactions
Reactivity of the Nitrile Group at Position 3
The nitrile (cyano) group at the 3-position of the benzo[d]isoxazole ring is an electrophilic center and can undergo a variety of chemical transformations.
The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org This reactivity is fundamental to many transformations of nitriles.
Detailed Research Findings: Nucleophilic addition to the nitrile can lead to the formation of various functional groups. For instance, Grignard reagents can add to the nitrile to form an imine salt, which upon hydrolysis yields a ketone. libretexts.orgpressbooks.pub Similarly, organolithium reagents can also be used. pressbooks.pub Reduction of the nitrile with strong reducing agents like lithium aluminum hydride (LiAlH₄) results in the formation of a primary amine. libretexts.orglibretexts.org
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comlibretexts.org This transformation is a common and important reaction of nitriles. chemistrysteps.com
Detailed Research Findings: Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.orggoogle.comlibretexts.org The reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com Base-catalyzed hydrolysis, using a reagent like sodium hydroxide, also proceeds via an amide intermediate but initially forms a carboxylate salt, which must then be acidified to yield the carboxylic acid. chemistrysteps.comlibretexts.org The resulting carboxylic acid can then be further derivatized, for example, through esterification, to produce the corresponding esters.
Table 4: General Conditions for Nitrile Hydrolysis
| Condition | Reagents | Intermediate Product | Final Product |
|---|---|---|---|
| Acidic | Dilute HCl or H₂SO₄, heat | Amide | Carboxylic Acid |
| Basic | NaOH or KOH solution, heat | Amide | Carboxylate salt (requires acidification) |
Reduction Reactions of the Nitrile Group
The nitrile group at the C-3 position of the benzo[d]isoxazole core is a versatile functional group that can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. These transformations provide key intermediates for further synthetic elaborations.
Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are effective for the complete reduction of the nitrile to a primary amine. youtube.comnih.gov The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, leading to the formation of (6-bromobenzo[d]isoxazol-3-yl)methanamine. youtube.comresearchgate.net This conversion is a standard method for synthesizing primary amines from nitriles. acs.org
Alternatively, the nitrile group can be partially reduced to an aldehyde using sterically hindered and milder reducing agents like diisobutylaluminium hydride (DIBAL-H). acs.orgnih.govresearchgate.net This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction. nih.gov The mechanism involves the formation of an intermediate imine-aluminum complex which, upon aqueous workup, hydrolyzes to yield 6-bromobenzo[d]isoxazole-3-carbaldehyde. rsc.org Other methods for reducing aromatic nitriles to aldehydes include the use of platinum(IV) oxide in aqueous formic acid. datapdf.com
It is crucial to consider the stability of the isoxazole ring under these reductive conditions. While hydride reagents like LiAlH₄ and DIBAL-H are generally chemoselective for the nitrile group, other methods such as catalytic hydrogenation may affect the benzo[d]isoxazole core, as discussed in subsequent sections.
| Reagent | Product | Transformation Type | Typical Conditions |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | (6-Bromobenzo[d]isoxazol-3-yl)methanamine | Full Reduction | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup |
| Diisobutylaluminium hydride (DIBAL-H) | 6-Bromobenzo[d]isoxazole-3-carbaldehyde | Partial Reduction | Toluene or Hexane, low temperature (-78 °C), followed by aqueous workup |
| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | (6-Bromobenzo[d]isoxazol-3-yl)methanamine | Full Reduction | Raised temperature and pressure; potential for isoxazole ring opening |
Isoxazole Ring Reactivity
The isoxazole ring is an aromatic heterocycle, which confers a degree of stability. wikipedia.org However, the inherent weakness of the N-O bond makes it susceptible to cleavage under specific conditions, leading to ring-opening and rearrangement reactions. benthamdirect.com This dual nature of stability and controlled reactivity is a key feature of isoxazole chemistry.
1,3-Dipolar Cycloaddition Reactions of the Isoxazole Nucleus
The most common involvement of isoxazoles in 1,3-dipolar cycloadditions is during their synthesis, where a nitrile oxide (the 1,3-dipole) reacts with a dipolarophile such as an alkyne or alkene. youtube.comnih.govwikipedia.org This is a primary route for constructing the five-membered ring. benthamdirect.com
Once formed, the aromatic isoxazole ring, including the benzo[d]isoxazole system, is less commonly used as a component in subsequent 1,3-dipolar cycloaddition reactions. The stability of the aromatic system makes it a reluctant participant. However, theoretical and specialized instances exist where isoxazole derivatives can be induced to react. For the benzo[d]isoxazole nucleus to participate, it would likely require significant activation or transformation into a more reactive, non-aromatic intermediate. For instance, photochemical activation can generate intermediates like nitrile ylides from the isoxazole ring, which are themselves 1,3-dipoles capable of undergoing cycloaddition. rsc.org
Ring-Opening and Rearrangement Pathways
The benzo[d]isoxazole ring can undergo cleavage and rearrangement through several distinct pathways, including reductive, basic, photochemical, and thermal methods.
Reductive Ring-Opening: Catalytic hydrogenation is a well-documented method for cleaving the N-O bond of the isoxazole ring. clockss.org This reaction, often carried out with catalysts like Raney nickel, palladium, or platinum, typically results in the formation of a β-amino enone. benthamdirect.comclockss.org In the case of this compound, this pathway would compete with the reduction of the nitrile group and would lead to the formation of a 2-amino-5-bromophenyl ketone derivative. This reactivity highlights the importance of choosing appropriate reduction methods when targeting the nitrile group specifically.
Base-Catalyzed Ring-Opening and Rearrangement: Isoxazoles, particularly those with acidic protons or susceptible to nucleophilic attack, can be opened under basic conditions. benthamdirect.com A notable reaction for the benzo[d]isoxazole system is the Kemp elimination, where a strong base cleaves the N-O bond to generate a 2-hydroxybenzonitrile (B42573) species. wikipedia.org Furthermore, base-catalyzed rearrangements of substituted isoxazoles can lead to other heterocyclic systems, such as oxazoles, often proceeding through an intermediate azirine. rsc.org
Photochemical and Thermal Rearrangements: The isoxazole ring is known to undergo rearrangement upon exposure to UV light or heat. rsc.org Photochemical isomerization often proceeds via homolysis of the weak N-O bond to form an acyl azirine intermediate, which can then rearrange to form various products, including oxazoles or, in some cases, ketenimines. nih.govnih.gov Thermal rearrangements can also facilitate the conversion of benzisoxazole derivatives into other structures, such as benzoxazones. rsc.org
Oxidative and Reductive Transformations of the Benzo[d]isoxazole Core
The fused heterocyclic core of this compound can be selectively transformed through oxidative and reductive processes, which primarily target the labile N-O bond of the isoxazole moiety or, less commonly, the aromatic benzene ring.
Controlled Oxidation Strategies
The benzo[d]isoxazole ring system is generally stable towards oxidizing agents. clockss.org Synthetic routes to substituted benzisoxazoles sometimes involve the oxidation of a partially hydrogenated precursor ring (e.g., a tetrahydrobenzoisoxazole) to achieve the final aromatic system. chim.it However, the direct oxidation of the stable, aromatic benzo[d]isoxazole core is not a common transformation. Oxidation, when forced, would more likely occur on the electron-rich benzene ring, though this can be challenging to control and may require specific directing groups. The presence of the deactivating bromo and nitrile substituents on the benzene ring further reduces its susceptibility to electrophilic oxidation.
Selective Reduction Methods
Selective reduction of the benzo[d]isoxazole core invariably involves the cleavage of the N-O bond, a key transformation that converts the heterocyclic system into valuable difunctionalized open-chain compounds. benthamdirect.com
Catalytic Hydrogenation: As previously mentioned, catalytic hydrogenation using agents like H₂ over ruthenium, Raney nickel, or palladium catalysts is a primary method for the reductive cleavage of the isoxazole N-O bond. clockss.orgnih.gov This process opens the ring to yield an amino ketone derivative. nih.gov For 3-substituted benzisoxazoles, this results in the formation of α-substituted o-hydroxybenzylamines after subsequent reduction of the intermediate imine. nih.gov
Metal-Based Reagents: A variety of other metal-based reagents can achieve the reductive ring opening of isoxazoles. Molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water effectively cleaves the N-O bond to give β-aminoenones. rsc.org Other potent reducing agents like samarium(II) iodide (SmI₂) and low-valent titanium reagents [e.g., from Ti(O-i-Pr)₄ and EtMgBr] are also known to facilitate this transformation, often with good chemoselectivity, tolerating other functional groups like esters. nih.govresearchgate.net
| Method | Reagent(s) | Product Type | Key Transformation |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Ru/Pd/Pt/Ni catalyst | o-Hydroxybenzylamine derivative | Reductive cleavage of N-O bond |
| Molybdenum-Mediated Reduction | Mo(CO)₆, H₂O | β-Aminoenone | Reductive cleavage of N-O bond |
| Samarium-Mediated Reduction | SmI₂ | β-Hydroxyketone (after hydrolysis) | Reductive cleavage of N-O bond |
| Titanium-Mediated Reduction | Ti(O-i-Pr)₄ / EtMgBr | β-Enaminoketone or β-Hydroxyketone | Reductive cleavage of N-O bond |
Advanced Spectroscopic and Computational Characterization of 6 Bromobenzo D Isoxazole 3 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 6-Bromobenzo[d]isoxazole-3-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the bromine atom, the nitrile group, and the fused isoxazole (B147169) ring.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 7.8 - 8.0 | d | ~8.5 |
| H-5 | 7.6 - 7.8 | dd | ~8.5, ~1.5 |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected. These include signals for the three protonated aromatic carbons, the carbon bearing the bromine atom, the two bridgehead carbons of the fused ring system, the nitrile carbon, and the C-3 carbon of the isoxazole ring.
The chemical shifts are highly informative: the carbon attached to the electronegative bromine atom (C-6) will be shifted to a characteristic range, while the nitrile carbon (C≡N) appears in the typical downfield region for cyano groups. The carbons of the isoxazole ring (C-3 and C-3a) also have predictable chemical shifts based on their heterocyclic nature. iastate.edunih.govresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 | ~145 |
| C-3a | ~160 |
| C-4 | ~125 |
| C-5 | ~130 |
| C-6 | ~120 |
| C-7 | ~115 |
| C-7a | ~150 |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, DEPT-135) for Structural Elucidation
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectra of molecules like this compound and its derivatives. researchgate.net
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this molecule, a COSY spectrum would show a cross-peak between the signals for H-4 and H-5, confirming their adjacent relationship on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduuvic.cajasco.com.br This technique would definitively link the signals of H-4, H-5, and H-7 to their corresponding carbon atoms (C-4, C-5, and C-7).
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates carbon signals based on the number of attached protons. uvic.cajasco.com.br In a DEPT-135 spectrum, CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons are not observed. For this compound, this would confirm the presence of three CH groups in the aromatic region and the absence of CH₂ or CH₃ groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound, with the molecular formula C₈H₃BrN₂O, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass to the calculated theoretical mass. This is a critical step in the identification and characterization of novel compounds. The calculated exact mass for the [M+H]⁺ ion is a key piece of data for its definitive identification.
Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermolabile molecules. rsc.org When coupled with tandem mass spectrometry (MS/MS), it can be used to study the fragmentation patterns of a molecule, which provides valuable structural information. rsc.orgresearchgate.netnih.gov
The fragmentation of the protonated molecule ([M+H]⁺) of this compound would likely proceed through several characteristic pathways. These could include the cleavage of the isoxazole ring, loss of the bromine atom, or elimination of the nitrile group. Studying these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule. nih.gov
Table 3: Predicted ESI-MS Fragmentation for this compound ([C₈H₃BrN₂O+H]⁺)
| m/z (Mass/Charge Ratio) | Proposed Fragment | Neutral Loss |
|---|---|---|
| 221.9/223.9 | [M+H]⁺ | - |
| 195.9/197.9 | [M+H - CN]⁺ | CN |
| 143.0 | [M+H - Br]⁺ | Br |
Note: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which results in characteristic isotopic patterns for bromine-containing fragments.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC-MS), are powerful analytical techniques essential for the separation, identification, and quantification of individual components in a mixture. For this compound, these methods are invaluable for verifying its molecular weight and assessing the purity of a synthesized batch.
In a typical analysis, the compound is dissolved in a suitable solvent and injected into the liquid chromatograph. The separation is achieved on a chromatographic column based on the compound's polarity. The eluent from the LC system is then introduced into the mass spectrometer, where the molecules are ionized and separated based on their mass-to-charge ratio (m/z).
For this compound (molecular formula: C₈H₃BrN₂O), the expected molecular weight is approximately 222.95 g/mol . Mass spectrometry would be expected to show a molecular ion peak [M+H]⁺ at m/z ≈ 223.96. A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum separated by 2 Da (e.g., [M]⁺ and [M+2]⁺), providing a clear signature for the presence of a single bromine atom in the molecule. UPLC-MS offers faster analysis times and greater resolution, allowing for the detection and separation of even trace impurities that might be present from the synthesis process. waters.comchromatographyonline.com
Table 1: Expected LC-MS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₈H₃BrN₂O |
| Monoisotopic Mass | 222.9459 g/mol |
| Expected [M+H]⁺ Ion | m/z 223.9537 |
| Expected [M+H+2]⁺ Ion | m/z 225.9517 |
| Isotopic Ratio | ~1:1 |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound. These vibrations are specific to the types of chemical bonds and the arrangement of atoms within a molecule, making this form of spectroscopy a powerful tool for functional group identification and structural elucidation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, the IR spectrum would exhibit several characteristic peaks that confirm its structure.
The most distinct absorption would be from the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity band in the 2220-2260 cm⁻¹ region. The vibrations of the aromatic benzo[d]isoxazole ring would produce a series of peaks. Aromatic C=C stretching vibrations are expected between 1450 and 1600 cm⁻¹. The C=N stretching vibration within the isoxazole ring is anticipated around 1610-1650 cm⁻¹. Furthermore, the C-O stretching of the isoxazole ring can be observed in the 1000-1300 cm⁻¹ range. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which can give clues about the substitution pattern on the benzene ring, are found between 690 and 900 cm⁻¹. The C-Br stretching vibration is typically observed at lower frequencies, usually in the 500-650 cm⁻¹ region. esisresearch.orgajol.info
Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2220 - 2260 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Isoxazole C=N | Stretching | 1610 - 1650 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Isoxazole C-O | Stretching | 1000 - 1300 |
| Aromatic C-H | Out-of-plane Bending | 690 - 900 |
| Aryl C-Br | Stretching | 500 - 650 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light (usually from a laser) and measures the energy shift in the scattered photons. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.
For this compound, the nitrile (C≡N) stretch is expected to give a strong and sharp Raman signal around 2220-2260 cm⁻¹, similar to its IR frequency. The symmetric "breathing" modes of the aromatic rings are typically strong in Raman spectra and would be expected in the 1000-1600 cm⁻¹ range. Vibrations of the isoxazole ring would also be Raman active. Due to the high polarizability of the C-Br bond, its stretching vibration (500-650 cm⁻¹) should also be observable in the Raman spectrum. esisresearch.orgresearchgate.netresearchgate.net
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
The this compound molecule contains a large conjugated system, the benzo[d]isoxazole core, which acts as a potent chromophore. This extended π-system is expected to give rise to strong absorptions in the ultraviolet region. Typically, aromatic and heteroaromatic compounds exhibit intense absorption bands corresponding to π → π* transitions. For similar benzisoxazole derivatives, these absorptions are often observed in the 250-380 nm range. scielo.brpsu.edu The presence of substituents like the bromine atom and the nitrile group can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). These shifts, known as bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength), are influenced by the electronic effects of the substituents on the conjugated system. shimadzu.comup.ac.za
Table 3: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Chromophore | Expected λ_max Range (nm) |
| π → π * | Benzo[d]isoxazole Ring | 250 - 380 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
While a specific crystal structure for this compound is not publicly available, an analysis would provide invaluable information. It would confirm the planarity of the fused benzo[d]isoxazole ring system and reveal the precise geometry of the nitrile and bromo substituents. Furthermore, the crystallographic data would detail the packing of the molecules in the crystal lattice, revealing any intermolecular interactions such as halogen bonding (involving the bromine atom) or π-π stacking between the aromatic rings of adjacent molecules. ajol.info This information is crucial for understanding the solid-state properties of the material and its potential for polymorphism. The analysis would yield specific unit cell parameters (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. mdpi.com
Table 4: Information Obtainable from X-ray Crystallography
| Parameter | Description |
| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths and angles of the repeating unit of the crystal lattice. |
| Bond Lengths | The precise distances between bonded atoms. |
| Bond Angles | The angles formed between three connected atoms. |
| Intermolecular Interactions | Non-covalent forces between molecules, such as π-stacking or halogen bonding. |
Advanced Thermal Analysis Techniques
Advanced thermal analysis techniques are crucial for determining the thermal stability, phase transitions, and decomposition characteristics of chemical compounds. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide essential data on its material properties.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for assessing the thermal stability of a compound. A TGA experiment on this compound would involve heating a small sample at a constant rate and monitoring its weight. The resulting TGA curve would plot percentage weight loss against temperature.
From this analysis, the onset temperature of decomposition can be determined, which indicates the upper-temperature limit of the compound's thermal stability. The TGA curve would also reveal if the decomposition occurs in single or multiple steps, providing insights into the degradation mechanism. For instance, studies on other heterocyclic compounds have utilized TGA to establish their thermal stability, a critical parameter for their application in materials science. While no specific TGA data for this compound was found, a hypothetical TGA profile would be expected to show a stable baseline up to the decomposition temperature, followed by a sharp or gradual mass loss.
Hypothetical TGA Data for this compound:
| Parameter | Exemplary Value |
|---|---|
| Onset of Decomposition (Tonset) | 250 - 300 °C |
| Temperature at Max Decomposition Rate | 300 - 350 °C |
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.
A DSC analysis of this compound would reveal its melting point, characterized by an endothermic peak on the DSC curve. The enthalpy of fusion can also be calculated from the area of this peak. Furthermore, any polymorphic transitions or decomposition events would appear as additional endothermic or exothermic peaks. For example, DSC has been used to investigate the phase transitions in novel isoxazole derivatives, revealing distinct melting and crystallization behaviors. researchgate.netresearchgate.net The DSC thermogram, in conjunction with TGA, would provide a comprehensive thermal profile of the compound.
Hypothetical DSC Data for this compound:
| Thermal Event | Exemplary Temperature (°C) | Enthalpy (J/g) |
|---|---|---|
| Melting Point (Tm) | 150 - 170 | 80 - 120 |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are powerful tools for investigating the structural, electronic, and spectroscopic properties of molecules, providing insights that complement experimental data.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For this compound, DFT calculations could provide a wealth of information about its geometry, conformational preferences, and spectroscopic characteristics. researchgate.net
Geometry optimization using DFT involves finding the lowest energy arrangement of atoms in a molecule. For this compound, this would yield the most stable three-dimensional structure. The calculations would provide precise bond lengths, bond angles, and dihedral angles. While the benzisoxazole ring is largely planar, conformational analysis could explore any rotational freedom of the carbonitrile group, although it is expected to be coplanar with the ring system to maximize conjugation. Studies on other benzothiazole (B30560) and benzimidazole (B57391) derivatives have successfully used DFT for geometry optimization, showing good agreement with experimental data from X-ray crystallography. nih.govnbu.edu.sa
Exemplary Optimized Geometrical Parameters (DFT B3LYP/6-311+G(d,p)) for a Benzisoxazole Ring:
| Bond/Angle | Calculated Value (Illustrative) |
|---|---|
| C-C (aromatic) | 1.39 - 1.41 Å |
| C-N | 1.35 Å |
| N-O | 1.42 Å |
| C-Br | 1.89 Å |
| C-C≡N | 1.45 Å |
| C≡N | 1.16 Å |
DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts. nih.govnih.govacs.orgrsc.orgmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical values can then be correlated with experimental spectra to aid in signal assignment and structural confirmation. The accuracy of these predictions is often high, with deviations from experimental values being systematic and correctable through linear regression analysis. nih.gov This approach has been successfully applied to a wide range of heterocyclic compounds.
Exemplary Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Benzisoxazole (Illustrative):
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C3 | 145.2 | 144.8 |
| C3a | 120.5 | 120.1 |
| C4 | 125.8 | 125.5 |
| C5 | 130.1 | 129.8 |
| C6 | 128.4 | 128.0 |
| C7 | 115.6 | 115.2 |
| C7a | 163.9 | 163.5 |
Density Functional Theory (DFT) Calculations
HOMO-LUMO Energy Gap and Electronic Structure Analysis
The electronic properties of this compound and its derivatives are fundamentally governed by the arrangement of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter in determining the molecule's chemical reactivity, kinetic stability, and electronic properties.
Theoretical studies on isoxazole derivatives, employing methods like Density Functional Theory (DFT), have shown that a smaller HOMO-LUMO gap corresponds to higher chemical reactivity and lower stability, as less energy is required to excite an electron from the ground state. researchgate.net This increased reactivity can be crucial for the molecule's biological activity. The distribution of electron density in the HOMO and LUMO also indicates the likely sites for electrophilic and nucleophilic attack, respectively. For isoxazole derivatives, computational analyses have been used to calculate this energy gap and other electronic parameters to predict their pharmaceutical potential as antibacterial, antifungal, and antimicrobial agents. researchgate.net
The introduction of different substituent groups to the core isoxazole structure can significantly alter the HOMO-LUMO energy gap. While specific DFT calculations for this compound are not extensively detailed in the available literature, studies on related heterocyclic compounds demonstrate that electron-withdrawing groups, such as the bromo and carbonitrile groups present in this molecule, typically lower the energy of the LUMO. This can lead to a smaller energy gap, potentially enhancing the molecule's reactivity and its ability to interact with biological targets.
Table 1: Key Electronic Properties Derived from HOMO-LUMO Analysis
| Parameter | Description | Significance |
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |
| Energy Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a stable system. | Influences the direction of charge transfer. |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | A larger HOMO-LUMO gap implies greater hardness. |
| Global Electrophilicity (ω) | A measure of the energy lowering due to maximal electron flow. | Indicates the molecule's ability to act as an electrophile. |
This table represents general parameters derived from HOMO-LUMO analysis and their significance in the context of medicinal chemistry.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding mechanism and predicting the binding affinity of a compound. For isoxazole derivatives, molecular docking studies have been widely employed to investigate their potential as inhibitors for various protein targets. nih.govpnrjournal.comedu.krd
While docking studies specifically for this compound are not prominently available, research on analogous isoxazole-containing compounds reveals common interaction patterns. These studies have targeted enzymes such as cyclooxygenases (COX), topoisomerase II, and various kinases. nih.govpnrjournal.com The binding energy, typically expressed in kcal/mol, is calculated to estimate the strength of the interaction, with more negative values indicating a stronger binding affinity.
Key interactions observed for isoxazole derivatives include:
Hydrogen Bonding: Interactions between the nitrogen and oxygen atoms of the isoxazole ring or other functional groups with amino acid residues in the protein's active site.
Hydrophobic Interactions: The aromatic rings of the benzo[d]isoxazole core often engage in hydrophobic interactions with nonpolar residues of the target protein.
Pi-Pi Stacking: Aromatic rings in the ligand can stack with aromatic residues like tyrosine, phenylalanine, and tryptophan in the protein.
For example, in studies of isoxazole-carboxamide derivatives as COX inhibitors, docking simulations revealed that substitutions on the phenyl rings could orient the 5-methyl-isoxazole ring into a secondary binding pocket, leading to ideal binding interactions with the COX-2 enzyme. nih.gov
Table 2: Representative Binding Energies of Isoxazole Analogues from Docking Studies
| Compound Class | Protein Target | Binding Energy Range (kcal/mol) |
| Isoxazole Analogues | Topoisomerase II | -7.8 to -9.0 pnrjournal.com |
| Isoxazole-Carboxamide Derivatives | Cyclooxygenase (COX) | Not specified in terms of binding energy, but potent inhibition was observed. nih.gov |
This table provides examples of binding energies for different isoxazole derivatives against various protein targets to illustrate the typical values obtained in such studies.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and a protein over time. These simulations are used to assess the stability of the ligand-protein complex predicted by molecular docking and to observe conformational changes that may occur upon binding. scielo.brnih.govrsc.org
For benzoxazole (B165842) and isoxazole derivatives, MD simulations have been used to confirm the stability of the docked complexes. nih.govnih.gov These simulations typically run for several nanoseconds and analyze parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual amino acid residues. A stable RMSD for both the protein and the ligand over the simulation time suggests a stable binding mode.
In studies of benzoxazole derivatives as anticancer agents targeting VEGFR-2, MD simulations helped to understand the binding modes and identify key amino acid residues responsible for stabilizing the inhibitor in the binding pocket. nih.govrsc.org Similarly, for isoxazole-carboxamide derivatives, MD simulations were undertaken to study the change in the dynamicity of the protein backbone and the ligand after binding. nih.gov
Free Energy Calculations (e.g., MM-PBSA)
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods to estimate the free energy of binding of a ligand to a protein from MD simulation trajectories. nih.gov These methods calculate the binding free energy (ΔGbind) by combining molecular mechanics energy terms with continuum solvation models.
The binding free energy is typically decomposed into several components:
Van der Waals Energy (ΔEvdW): Favorable interactions arising from van der Waals forces.
Electrostatic Energy (ΔEelec): Favorable electrostatic interactions between the ligand and protein.
Polar Solvation Energy (ΔGpol): The energy penalty for desolvating the ligand and the protein's binding site.
Nonpolar Solvation Energy (ΔGnonpol): Favorable interactions from the hydrophobic effect.
While specific MM/PBSA calculations for this compound were not found, studies on other small molecule inhibitors have shown that these methods can provide a more accurate estimation of binding affinity compared to docking scores alone. nih.govnih.gov For instance, in the analysis of benzoxazole derivatives, binding free energies calculated using MM/PBSA agreed well with the experimental inhibitory activity, indicating that steric, electrostatic, and hydrogen bond interactions were the main driving forces for binding. nih.gov
Table 3: Components of MM/PBSA Binding Free Energy Calculation
| Energy Component | Contribution to Binding |
| ΔEvdW (van der Waals) | Generally favorable |
| ΔEelec (Electrostatic) | Generally favorable |
| ΔGpol (Polar Solvation) | Generally unfavorable (desolvation penalty) |
| ΔGnonpol (Nonpolar Solvation) | Generally favorable |
| ΔGbind (Total Binding Free Energy) | Sum of all components; more negative values indicate stronger binding |
Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. These studies correlate the chemical structure of a compound with its biological activity. For isoxazole derivatives, extensive SAR studies have been conducted to identify key structural features required for their activity against various targets. nih.govnih.gov
Quantum chemical descriptors, derived from calculations like DFT, provide quantitative values for molecular properties that can be used in SAR to understand the electronic basis of a molecule's activity. These descriptors include parameters such as HOMO-LUMO energies, chemical hardness, and electrophilicity, as detailed in Table 1.
SAR studies on isoxazole derivatives have revealed several important insights:
Substitution on Aromatic Rings: The nature and position of substituents on the phenyl rings attached to the isoxazole core can drastically affect potency and selectivity. For example, in a series of JNK inhibitors, substitutions at the 5-position of the isoxazole ring were found to improve selectivity over other kinases. nih.gov
Core Scaffold: The isoxazole ring itself is often a critical pharmacophore, participating in key interactions with the target protein. Isomeric forms of the isoxazole can lead to similar potency but altered selectivity. nih.gov
Role of Specific Functional Groups: The presence of specific groups, such as the carbonitrile group in this compound, can be crucial for activity. In studies of other heterocyclic compounds, nitrile groups are known to act as hydrogen bond acceptors or to participate in other key interactions.
For benzo[d]isoxazole derivatives investigated as HIF-1α inhibitors, SAR studies showed that the N-phenylbenzo[d]isoxazole-3-carboxamide core was essential for activity. Furthermore, para-substitution on the acylamino benzene ring strongly enhanced the inhibitory capacity, regardless of the electronic nature of the substituent. nih.gov These findings highlight the importance of systematic structural modifications to optimize the biological activity of this class of compounds.
Synthetic Utility and Applications in Complex Chemical Synthesis
6-Bromobenzo[d]isoxazole-3-carbonitrile as a Building Block in Heterocyclic Synthesis
This compound serves as a valuable and versatile building block in the field of organic synthesis, particularly for constructing complex heterocyclic molecules. researchgate.netsciensage.info The isoxazole (B147169) ring system is a key feature in many biologically active compounds and provides a stable scaffold that can be chemically manipulated. sciensage.infonih.gov The presence of both a bromo substituent and a nitrile group on the benzo[d]isoxazole core allows for selective and sequential chemical transformations. The bromo group is amenable to various cross-coupling reactions, while the nitrile group can be converted into other functional moieties, making this compound a strategic starting material for diverse molecular architectures. researchgate.net
The dual reactivity of this compound is instrumental in the synthesis of polyheterocyclic systems, where multiple heterocyclic rings are linked together. The weaker nitrogen-oxygen bond within the isoxazole ring presents a potential site for ring cleavage, which can be exploited to generate intermediates for further cyclization reactions. researchgate.net For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the bromo group can participate in palladium-catalyzed reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This sequential functionalization allows chemists to build additional rings onto the initial benzo[d]isoxazole framework, leading to complex molecules with diverse biological activities. nih.gov
A significant application of this compound is in the construction of fused ring systems, where new rings are annulated onto the existing benzene (B151609) ring of the benzo[d]isoxazole core. The bromo group at the 6-position is particularly well-suited for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of various organic fragments that can subsequently undergo intramolecular cyclization to form new fused rings. For example, a nitrile oxide cycloaddition (NOC) is a common method for preparing isoxazoles, which can be used to create sterically hindered 3-aryl isoxazoles containing fused aromatic rings. nih.gov This approach has been shown to be efficient, particularly in challenging cases with sterically demanding substrates. nih.gov
Role in Medicinal Chemistry Intermediates
The benzo[d]isoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.gov This makes this compound a highly sought-after intermediate for the synthesis of new therapeutic agents. nih.govontosight.ai Its structural features and reactive handles allow for the systematic development of compound libraries for screening against various biological targets. nih.gov
This compound is a key precursor for a wide range of biologically active benzo[d]isoxazole derivatives. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govontosight.airesearchgate.net For example, derivatives have been synthesized and evaluated as potential multi-target antipsychotic agents and as inhibitors of Hypoxia-Inducible Factor (HIF)-1α, a target in cancer therapy. nih.govnih.gov The ability to easily modify the structure by transforming the nitrile group or substituting the bromine atom allows medicinal chemists to fine-tune the compound's properties to enhance efficacy and selectivity for a specific biological target. daneshyari.com
| Derivative Class | Biological Activity Investigated | Reference |
| Amide derivatives | Multi-target antipsychotic agents | nih.gov |
| Carboxamide derivatives | HIF-1α transcription inhibitors | nih.gov |
| Various substituted analogs | Antitubercular agents | nih.gov |
| General derivatives | Antimicrobial, antioxidant, anti-inflammatory | nih.gov |
The benzo[d]isoxazole framework is a key component in the design of potent and selective enzyme inhibitors.
Carbonic Anhydrase (CA) Inhibitors: Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.govnih.gov Heterocyclic compounds, including those with isoxazole moieties, have been incorporated into inhibitor designs to improve binding and efficacy. nih.gov While direct synthesis from this compound isn't explicitly detailed in the provided results, the general strategy involves incorporating a sulfonamide group, a key pharmacophore for CA inhibition, onto a heterocyclic scaffold. nih.govpurdue.edu The bromo-substituted benzo[d]isoxazole core provides a versatile platform for the attachment of such functionalities, enabling the development of highly potent and selective CA inhibitors. nih.gov
D-Amino Acid Oxidase (DAAO) Inhibitors: DAAO is an enzyme that degrades D-serine, a co-agonist at the NMDA receptor in the brain. Inhibiting DAAO can increase D-serine levels, which is a therapeutic strategy being explored for schizophrenia. researchgate.netnih.gov A series of benzo[d]isoxazol-3-ol (B1209928) derivatives have been synthesized and evaluated as DAAO inhibitors, with some compounds showing potent inhibition in the submicromolar range. researchgate.netnih.govfigshare.com For instance, 5-chloro-benzo[d]isoxazol-3-ol (CBIO) was identified as a potent inhibitor with an IC50 of 188 nM. researchgate.net The synthesis of these inhibitors often starts from substituted precursors that can be related to or derived from compounds like this compound, highlighting its role as a foundational intermediate.
| Enzyme Target | Derivative Example | Inhibition Data (IC50) | Therapeutic Area |
| D-Amino Acid Oxidase (DAAO) | 5-chloro-benzo[d]isoxazol-3-ol (CBIO) | 188 nM | Schizophrenia |
| Carbonic Anhydrase (CA) | Isoxazole derivative AC2 | 112.3 ± 1.6 μM | Various |
| Carbonic Anhydrase (CA) | Isoxazole derivative AC3 | 228.4 ± 2.3 μM | Various |
Development of Novel Organic Materials
Beyond its extensive use in medicinal chemistry, the benzo[d]isoxazole scaffold holds potential for applications in materials science. ontosight.ai The inherent properties of the heterocyclic ring system, such as its aromaticity and the presence of heteroatoms, can be harnessed to create novel organic materials with interesting electronic or photophysical properties. The structural rigidity and potential for π-stacking interactions make benzo[d]isoxazole derivatives candidates for the development of materials like organic semiconductors or fluorescent dyes. This compound, with its reactive sites, serves as an excellent starting point for synthesizing larger, conjugated systems or for incorporation into polymer chains, opening avenues for the creation of advanced materials with tailored functions. ontosight.ai
Mechanistic Investigations of Reactions Involving 6 Bromobenzo D Isoxazole 3 Carbonitrile
Elucidation of Reaction Pathways for Key Transformations
Key transformations of 6-Bromobenzo[d]isoxazole-3-carbonitrile include nucleophilic substitutions, transition metal-catalyzed cross-couplings, and cycloadditions. The elucidation of their reaction pathways involves identifying intermediates, transition states, and the sequence of bond-forming and bond-breaking events.
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for aryl halides like this compound, particularly when the aromatic ring is activated by electron-withdrawing groups. The isoxazole (B147169) ring and the nitrile group at the 3-position contribute to the electron deficiency of the benzo portion of the molecule, facilitating nucleophilic attack.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.gov
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the bromine (the leaving group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized across the aromatic system and is stabilized by the electron-withdrawing nitrile and isoxazole moieties.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, yielding the substituted product. pressbooks.pubbyjus.com
The rate of reaction is typically dependent on the concentration of both the substrate and the nucleophile, characteristic of a second-order process. pressbooks.pub The nature of the nucleophile, the leaving group, and the solvent all play critical roles in the reaction kinetics. Weaker bases are generally better leaving groups, which facilitates the second step of the mechanism. byjus.com In related 6-nitrobenzo[d]isoxazoles, studies have shown that the nitro group at position 4 is preferentially substituted over one at position 6, highlighting the regioselectivity influenced by the electronic environment of the ring. researchgate.net
Table 1: Mechanistic Steps in Nucleophilic Aromatic Substitution (SNAr)
| Step | Description | Intermediate/Transition State |
| 1. Nucleophilic Attack | The nucleophile (Nu⁻) attacks the carbon atom bonded to the bromine, breaking the aromaticity of the ring. | A resonance-stabilized anionic σ-complex (Meisenheimer complex) is formed. |
| 2. Leaving Group Departure | The bromide ion (Br⁻) is eliminated, restoring the aromaticity of the ring and forming the final product. | A transition state is reached as the C-Br bond breaks. |
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with aryl bromides serving as common electrophilic partners. chemistryjournals.neteie.gr The bromo-substituent on this compound makes it an ideal substrate for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
The catalytic cycles for these reactions, most commonly employing palladium catalysts, generally proceed through three fundamental steps: chemistryjournals.netrhhz.netnih.gov
Oxidative Addition: The low-valent transition metal complex (e.g., Pd(0)) inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a higher-valent organometallic species (e.g., Pd(II)). rhhz.netnih.gov
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the palladium center, displacing the halide. chemistryjournals.netnih.gov
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the new C-C or C-X bond and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle. rhhz.net
The efficiency of each step is highly dependent on the choice of metal, ligands, base, and solvent. Ligands play a crucial role in stabilizing the metal center and modulating its reactivity throughout the cycle.
Table 2: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
| Step | Reactants | Metal Center Change | Product of Step |
| Oxidative Addition | Ar-Br, Pd(0)L₂ | Pd(0) → Pd(II) | Ar-Pd(II)(Br)L₂ |
| Transmetalation | Ar-Pd(II)(Br)L₂, R-M | Pd(II) → Pd(II) | Ar-Pd(II)(R)L₂ |
| Reductive Elimination | Ar-Pd(II)(R)L₂ | Pd(II) → Pd(0) | Ar-R, Pd(0)L₂ |
Ar = 6-cyano-benzo[d]isoxazol-3-yl, L = Ligand, R-M = Organometallic nucleophile
While the benzo[d]isoxazole core is generally stable, the formation of the isoxazole ring itself is often achieved through a [3+2] cycloaddition (32CA) reaction. mdpi.com A common synthetic route involves the reaction of a nitrile oxide (as the three-atom component) with an alkyne. Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, indicate that these reactions typically proceed through a concerted but asynchronous one-step mechanism. rsc.orgnih.gov
In such a mechanism, the two new sigma bonds are formed in a single transition state, but not to the same extent. nih.gov The regioselectivity of the reaction (i.e., the orientation of the dipole and the dipolarophile) is governed by both electronic and steric factors. Molecular electron density theory (MEDT) has been used to analyze the reaction mechanism and selectivity, showing that the flow of electron density determines the preferred reaction pathway. rsc.org Although this compound is the product of such a reaction, its nitrile group could potentially act as a dipolarophile in further cycloadditions, though this is less common.
Kinetic Studies and Reaction Rate Analysis
Kinetic studies are essential for quantitatively understanding reaction mechanisms. By measuring reaction rates under various conditions, one can determine rate laws, activation parameters, and the influence of different factors on the reaction pathway.
For many of the reactions involving this compound, the formation and decay of intermediates can occur on a millisecond timescale. nih.govcolorado.edu Stopped-flow spectroscopy is a powerful technique for studying such rapid kinetics. itaca-sb.itedinst.com In a stopped-flow experiment, small volumes of reactant solutions are rapidly driven from syringes into a high-efficiency mixer and then into an observation cell. The flow is abruptly stopped, and the subsequent reaction is monitored in real-time, typically using UV-Vis absorbance or fluorescence spectroscopy. nih.govcolorado.edu
This technique would be particularly well-suited for:
Observing the formation and decay of the Meisenheimer complex in SNAr reactions.
Monitoring the individual steps of a catalytic cycle in cross-coupling reactions, provided there is a suitable spectroscopic signal.
Studying the kinetics of rapid binding events between the substrate and a catalyst. nih.gov
The data collected (e.g., absorbance vs. time) provides a kinetic trace of the reaction, which can be analyzed to determine rate constants. edinst.com
The data from kinetic experiments are fitted to integrated rate laws to determine the observed rate constants (k_obs). For reactions proceeding under pseudo-first-order conditions (where one reactant is in large excess), a plot of ln(absorbance) versus time will be linear, with the slope yielding k_obs. researchgate.net
By measuring k_obs at various concentrations of the excess reactant, the actual rate constants for individual steps in the mechanism can be determined. For example, in a simple two-step reaction involving an intermediate, the rate constants for the formation (k₁) and breakdown (k₋₁) of the intermediate, as well as its conversion to product (k₂), can be dissected. arabjchem.org
For example, in the SNAr mechanism: Substrate + Nucleophile ⇌ Intermediate → Product (k₁, k₋₁)(k₂)
The observed rate constant can have a complex dependence on the nucleophile concentration, which provides evidence for the proposed mechanism. This analysis allows for a quantitative comparison of reactivity and a deeper understanding of the factors controlling the reaction. arabjchem.orgumt.edu
Intermediates Identification and Characterization
The transient species formed during a chemical reaction, known as intermediates, are pivotal to elucidating the reaction mechanism. For reactions involving benzisoxazole derivatives, the identification and characterization of these intermediates can be achieved through various spectroscopic and kinetic methods.
In the realm of nucleophilic aromatic substitution (SNAr) reactions, sigma-complexes (also known as Meisenheimer complexes) are key intermediates. While direct studies on this compound are not extensively documented, the behavior of structurally analogous compounds, such as 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, offers significant insights. For this dinitro-analogue, interaction with nucleophiles like the methoxide (B1231860) ion has been shown to proceed through the formation of a sigma-adduct. nih.gov
Kinetic investigations using techniques like stopped-flow spectroscopy have revealed that the initial step is a rapid addition of the nucleophile to an unsubstituted carbon atom of the benzene (B151609) ring. nih.gov For 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, this occurs at the C-7 position. nih.gov The resulting sigma-complex is a discrete intermediate whose stability and subsequent reaction pathway are influenced by the solvent and the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nitro groups in the analogue play a crucial role in stabilizing the negative charge of the complex. In the case of this compound, the bromo-substituent, being less electron-withdrawing than a nitro group, would likely result in a less stable sigma-adduct under similar conditions.
The characterization of such adducts often relies on spectroscopic data. For instance, the formation of a sigma-complex is typically associated with a significant change in the UV-visible spectrum, providing a means to monitor its formation and decay. In some cases, these intermediates can be isolated as stable salts.
| Reactant | Nucleophile | Intermediate Type | Position of Attack |
| 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile | Methoxide (MeO⁻) | Sigma-adduct | C-7 |
This data is based on the reactivity of an analogous compound and is presented for illustrative purposes.
The involvement of biradical intermediates in the chemistry of benzo[d]isoxazoles is less common and typically associated with photochemical or high-temperature reactions that can induce homolytic cleavage of the N-O bond within the isoxazole ring. This cleavage would lead to the formation of a biradical species. The subsequent reactivity of this intermediate would depend on the specific reaction conditions and the presence of other reactive species. While there is no direct evidence cited in the provided context for the formation of biradical intermediates from this compound, this pathway remains a theoretical possibility under specific energetic conditions.
Stereochemical Control and Regioselectivity in Reactions
The concepts of stereochemical control and regioselectivity are central to the synthesis of complex molecules. In the context of isoxazole chemistry, these principles are often discussed in relation to cycloaddition reactions, which are a common method for the formation of the isoxazole ring itself. nih.gov
Regioselectivity, the preference for one direction of bond formation over another, is a critical factor in reactions such as 1,3-dipolar cycloadditions used to synthesize isoxazole derivatives. The substitution pattern on both the dipole (e.g., a nitrile oxide) and the dipolarophile determines the regiochemical outcome of the reaction. While this is more relevant to the synthesis of the core structure rather than reactions of this compound, understanding these principles is crucial for predicting the outcome of any cycloaddition reactions this molecule might undergo.
For nucleophilic aromatic substitution reactions involving this compound, regioselectivity would be dictated by the electronic effects of the substituents on the benzene ring. The bromo and cyano groups, along with the fused isoxazole ring, would direct incoming nucleophiles to specific positions on the aromatic ring. Generally, nucleophilic attack is favored at positions that are activated by electron-withdrawing groups and are ortho or para to them.
Stereochemical control refers to the control of the spatial arrangement of atoms in the product. For reactions occurring at the pre-existing chiral centers or for reactions that create new stereocenters, controlling the stereochemistry is vital. In the absence of chiral centers in this compound, stereochemical considerations would primarily arise in reactions where new chiral centers are formed, for instance, in addition reactions to the isoxazole ring or in asymmetric synthesis involving this scaffold.
| Reaction Type | Controlling Factors | Outcome |
| 1,3-Dipolar Cycloaddition | Substituent effects on dipole and dipolarophile | Regioselective formation of isoxazole ring |
| Nucleophilic Aromatic Substitution | Electronic effects of ring substituents | Regioselective substitution on the benzene ring |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes
The development of new and efficient methods for constructing the 6-Bromobenzo[d]isoxazole-3-carbonitrile core is a primary objective for future research. hilarispublisher.com Current synthetic approaches, while effective, may be amenable to improvements in terms of yield, scalability, and atom economy. hilarispublisher.com Researchers are likely to explore novel catalytic systems, including those based on transition metals, to facilitate key bond-forming reactions with greater precision and under milder conditions. hilarispublisher.com The investigation of one-pot or tandem reaction sequences, where multiple synthetic steps are carried out in a single reaction vessel, represents another promising avenue. Such strategies can significantly reduce reaction times, minimize waste, and simplify purification processes. Furthermore, the exploration of alternative starting materials and reagent combinations will be crucial in diversifying the available synthetic toolbox. organic-chemistry.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Novel Catalysis | Higher yields, improved selectivity, milder reaction conditions. | Development of new transition-metal and organocatalysts. |
| One-Pot Reactions | Reduced reaction time, less waste, simplified purification. | Design of tandem or domino reaction sequences. |
| Alternative Starting Materials | Increased accessibility, lower cost, novel disconnection approaches. | Exploration of readily available and renewable feedstocks. |
Development of Greener and Sustainable Methodologies
In line with the growing emphasis on environmentally responsible chemistry, future research will undoubtedly focus on developing greener and more sustainable methods for the synthesis of this compound. eurekaselect.com This includes the use of eco-friendly solvents, such as water or ionic liquids, to replace traditional volatile organic compounds. rsc.orgnih.gov The implementation of solvent-free reaction conditions, facilitated by techniques like microwave irradiation or mechanochemistry, is another area of active investigation. jksus.orgnih.gov These methods can lead to significant reductions in energy consumption and waste generation. jksus.org Moreover, a focus on catalyst recycling and the use of renewable resources will be integral to establishing truly sustainable synthetic protocols. eurekaselect.com
Diversification of Chemical Transformations
The inherent reactivity of the bromine and nitrile functional groups in this compound provides a versatile platform for a wide range of chemical modifications. Future efforts will aim to expand the scope of these transformations to generate a broader library of derivatives with diverse pharmacological and material properties. The bromine atom is particularly well-suited for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a vast array of substituents at the 6-position. hilarispublisher.com The nitrile group can be readily converted into other valuable functional groups, including amines, amides, and tetrazoles, further enhancing the structural diversity of the resulting compounds.
| Functional Group | Transformation Examples | Potential Applications |
| Bromine | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings. | Introduction of aryl, alkyl, and amino groups. |
| Nitrile | Reduction to amine, hydrolysis to carboxylic acid, cycloaddition to tetrazole. | Creation of new bioactive molecules and functional materials. |
Advanced Characterization Techniques
A comprehensive understanding of the structural and electronic properties of this compound and its derivatives is essential for rational drug design and materials development. While standard spectroscopic techniques such as NMR and mass spectrometry remain indispensable, the application of more advanced characterization methods will provide deeper insights. derpharmachemica.comicm.edu.plnih.gov X-ray crystallography, for instance, can provide unambiguous determination of the three-dimensional molecular structure, revealing crucial details about bond lengths, angles, and intermolecular interactions. Advanced NMR techniques, such as 2D-NMR, can aid in the complete assignment of complex structures. researchgate.net Computational methods, including Density Functional Theory (DFT), will play an increasingly important role in predicting molecular properties and elucidating reaction mechanisms. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
